4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline
Description
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline is a quinoline derivative characterized by a seven-membered azepane ring at position 4, a benzenesulfonyl group at position 3, and methoxy substituents at positions 6 and 7 of the quinoline core. Its molecular formula is C23H25N3O4S, with a molecular weight of 460.98 g/mol . This compound has been studied for its structural and pharmacological properties, particularly in the context of receptor binding and metabolic stability.
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-28-20-14-18-19(15-21(20)29-2)24-16-22(23(18)25-12-8-3-4-9-13-25)30(26,27)17-10-6-5-7-11-17/h5-7,10-11,14-16H,3-4,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGAMCOFRUSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azepane or benzenesulfonyl moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully hydrogenated products.
Scientific Research Applications
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfonyl Group Modifications
A closely related analogue, 4-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline (C23H24ClN3O4S, MW: 499.97 g/mol), replaces the benzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety.
Table 1: Sulfonyl-Modified Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound | C23H25N3O4S | 460.98 | Benzenesulfonyl |
| 4-Chlorobenzenesulfonyl Analogue | C23H24ClN3O4S | 499.97 | 4-Cl-Benzenesulfonyl |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride | C10H9ClN2O2S | 256.71 | Pyrazole-linked sulfonyl |
The pyrazole-linked sulfonyl chloride in (CAS: 912569-59-6) exemplifies a precursor for synthesizing sulfonyl-modified derivatives, though its biological relevance remains unexplored .
Azepane vs. Piperazine Derivatives
Replacing the azepane ring with a 4-benzylpiperazine group yields 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (C28H29N3O4S, MW: 503.61 g/mol) . The benzylpiperazine introduces a bulkier, aromatic substituent, which may enhance lipophilicity and alter binding kinetics compared to the flexible azepane ring.
Table 2: Azepane vs. Piperazine Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Property |
|---|---|---|---|---|
| Target Compound | C23H25N3O4S | 460.98 | Azepane (7-membered) | Flexible conformation |
| Benzylpiperazine Analogue | C28H29N3O4S | 503.61 | Piperazine (6-membered) | Enhanced aromatic stacking |
Piperazine derivatives, such as those in (e.g., SU [3,3]), demonstrate higher purity (93–96%) and trifluoromethyl substituents that improve metabolic stability .
Substituent Effects on the Quinoline Core
Modifications to the quinoline core significantly impact physicochemical properties.
Table 3: Core-Modified Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Modification | Biological Implication |
|---|---|---|---|---|
| Target Compound | C23H25N3O4S | 460.98 | 6,7-Dimethoxy | Standard quinoline scaffold |
| Benzyloxy-phenoxy Derivative | Not reported | Not reported | 4-(Benzyloxy)phenoxy | Increased lipophilicity |
| 6-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl] Analogue | C25H20ClF2N3O2S | 499.97 | 6-Fluoro, fluorophenyl | Enhanced halogen interactions |
The 6-fluoro analogue in (C769-1355) incorporates halogens at strategic positions, which may improve target affinity through polar interactions .
Research Findings and Implications
- Conformational Flexibility : The azepane ring’s seven-membered structure may offer greater conformational adaptability compared to rigid piperazine derivatives, influencing receptor docking .
Biological Activity
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets and potential therapeutic applications.
Chemical Structure
The compound features a quinoline core substituted with an azepane ring and a benzenesulfonyl group, which may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as Alzheimer's.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds often show significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including MCF-7 (breast cancer) and others.
Case Study: MCF-7 Cell Line
A study evaluated the cytotoxicity of a related quinoline derivative against MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability:
| Concentration (μg/ml) | % Cell Viability |
|---|---|
| 100 | 75 |
| 250 | 50 |
| 500 | 20 |
The study concluded that compounds with similar structures to this compound could potentially inhibit proliferation in breast cancer cells through mechanisms such as apoptosis induction.
Enzyme Inhibition Studies
Inhibitory activity against human acetylcholinesterase (hAChE) has been a significant focus for compounds in this class. The following table summarizes the inhibitory potential observed in related studies:
| Compound | IC50 (μM) | Binding Affinity (K_i μM) |
|---|---|---|
| Compound A | 15 | 10 |
| Compound B | 25 | 20 |
| This compound | TBD | TBD |
The mechanism of action is thought to involve non-covalent interactions with the active site of the enzyme, suggesting that structural modifications could enhance inhibitory potency.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. In silico models predict favorable blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
